

Etridiazole (CAS No. 2593-15-9): A Comprehensive Technical Review

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Compound of Interest

Compound Name: Etridiazole

Cat. No.: B1671771

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Abstract

Etridiazole, identified by the CAS number 2593-15-9, is a selective fungicide with both protective and curative properties.^{[1][2]} It is primarily used to control soil-borne diseases caused by *Pythium* and *Phytophthora* species in agricultural and horticultural settings.^{[1][2][3]} This technical guide provides an in-depth overview of **Etridiazole**, encompassing its physicochemical properties, mechanism of action, synthesis, analytical methodologies, toxicological profile, and environmental fate. All quantitative data are presented in structured tables for ease of reference. Detailed experimental protocols for key analytical methods are provided, and metabolic pathways and experimental workflows are visualized using diagrams to facilitate understanding.

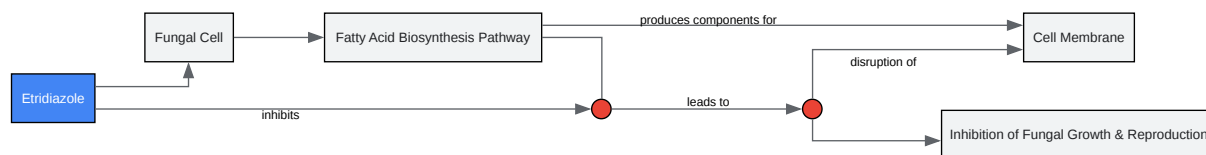
Chemical and Physical Properties

Etridiazole is chemically known as 5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole.^{[1][4][5]} The technical product is a reddish-brown liquid or semi-solid, while in its pure form, it appears as a pale-yellow liquid with a mild odor.^{[1][2]} A summary of its key physical and chemical properties is provided in Table 1.

Property	Value	Reference(s)
CAS Number	2593-15-9	[4][6]
Molecular Formula	C ₅ H ₅ Cl ₃ N ₂ OS	[2][6][7]
Molecular Weight	247.53 g/mol	[2][6]
Appearance	Pure: Pale-yellow liquid; Technical: Reddish-brown liquid or semi-solid	[1][2]
Melting Point	19.9 - 22 °C	[2][4][5]
Boiling Point	95 °C at 1 mmHg	[4][5]
Density	1.497 - 1.503 g/cm ³ at 25 °C	[2][4][5]
Vapor Pressure	0.011 mmHg (1.43 Pa) at 25 °C	[1][4]
Water Solubility	117 mg/L at 25 °C	[2][8]
LogP (Kow)	3.37	[2][5]
Henry's Law Constant	1.3 x 10 ⁻⁵ atm·m ³ /mol (estimated)	[1]

Mechanism of Action

Etridiazole functions as a lipid peroxidation inhibitor.[8][9] It disrupts the biosynthesis of essential fatty acids in fungi, which are critical for maintaining cell membrane integrity and function.[10] This inhibition of lipid synthesis prevents fungal growth and reproduction, thereby halting the progression of the disease.[10] **Etridiazole** exhibits systemic activity, meaning it can be absorbed by the plant's roots and translocated throughout the plant, providing internal protection against pathogens.[3][10][11]

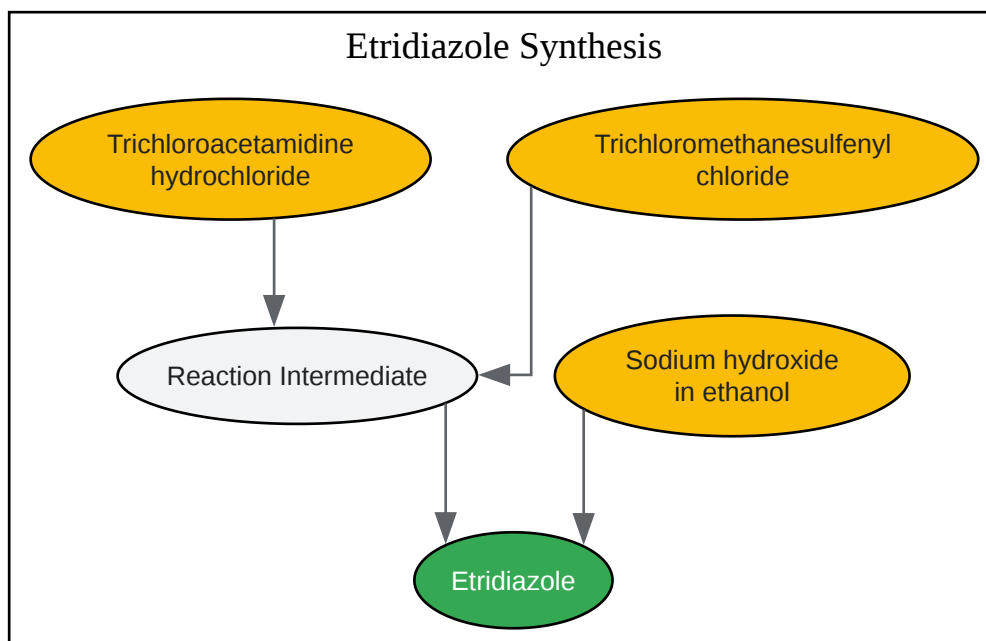


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Figure 1: Proposed mechanism of action for **Etridiazole**.

Synthesis of Etridiazole

The commercial synthesis of **Etridiazole** can be achieved through a multi-step process. One common method involves the reaction of trichloroacetamidine hydrochloride with trichloromethanesulfenyl chloride, followed by a reaction with sodium hydroxide in ethanol.^{[1][4]} Another described synthesis route starts from acetonitrile.^[4] A generalized workflow for a common synthesis pathway is depicted below.



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Figure 2: Generalized synthesis workflow for **Etridiazole**.

Analytical Methodologies

The determination of **Etridiazole** and its metabolites in environmental matrices such as soil and water is crucial for regulatory and research purposes. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[\[12\]](#)[\[13\]](#)

Experimental Protocol: Determination in Soil

This protocol is a composite based on validated methods for the quantitative determination of **Etridiazole** and its metabolites, 3-dichloromethyl-5-ethoxy-1,2,4-thiadiazole (3-DCMT or DCE) and 3-carboxy-5-ethoxy-1,2,4-thiadiazole (**Etridiazole** acid or 3-Carb-T), in soil.[\[12\]](#)[\[14\]](#)

Materials:

- Soil sample
- Dichloromethane (DCM): Acetone (75:25, v/v)
- Acetonitrile: Water (20:80, v/v)
- 2% Trifluoroacetic acid (TFA) in methanol
- Anion exchange solid-phase extraction (SPE) cartridges
- GC-MS system
- LC-MS/MS system
- Benzophenone (internal standard)

Procedure:

For **Etridiazole** and 3-DCMT (DCE) Analysis (GC-MS):

- Extraction: Extract a known weight of the soil sample with a DCM:acetone (75:25, v/v) solution.

- Concentration: Evaporate an aliquot of the extract to dryness.
- Reconstitution: Reconstitute the residue in acetone containing a known concentration of Benzophenone as an internal standard.
- Analysis: Analyze the sample using a GC-MS system.

For **Etridiazole** Acid (3-Carb-T) Analysis (LC-MS/MS):

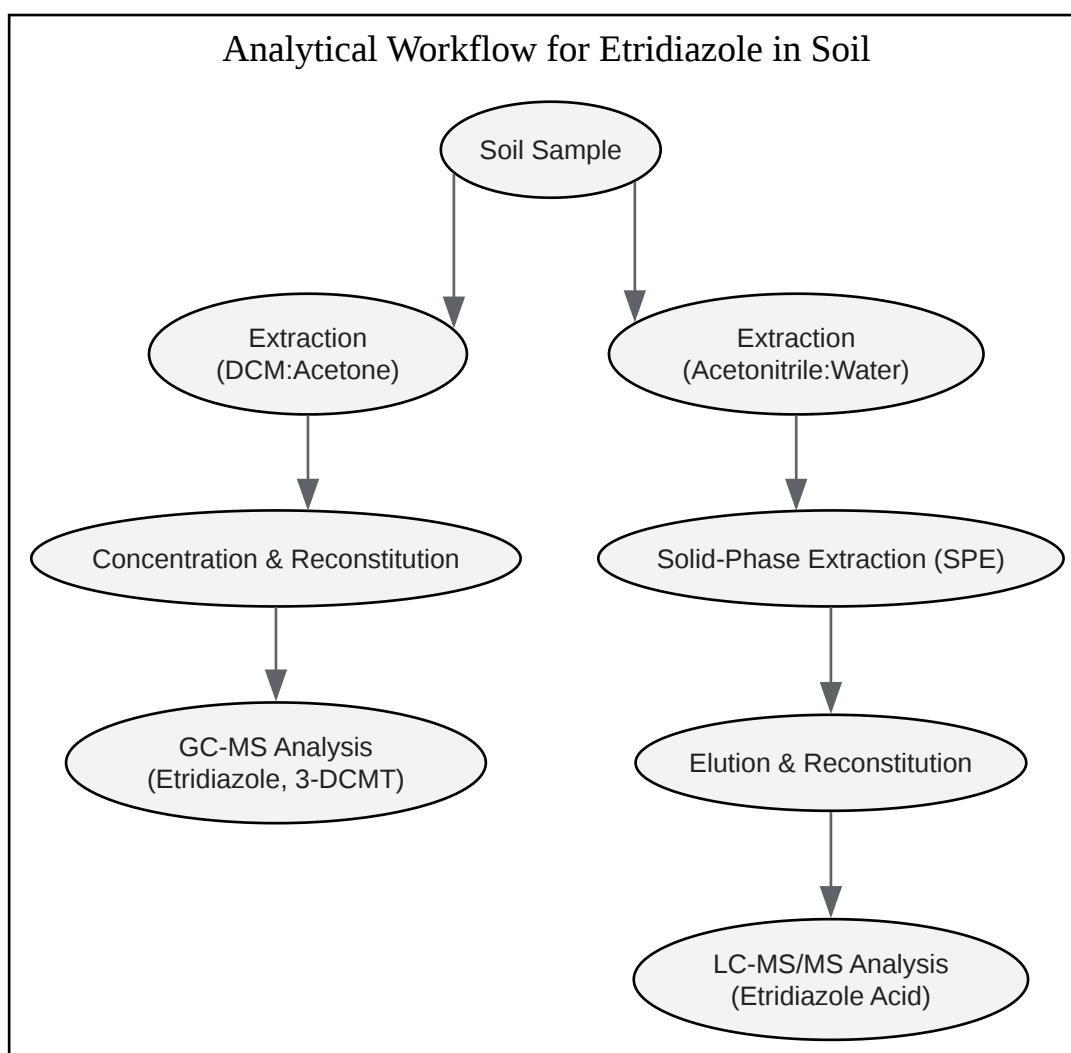
- Extraction: Extract a known weight of the soil sample with an acetonitrile:water (20:80, v/v) solution.
- Solid-Phase Extraction (SPE): Pass an aliquot of the extract through an anion exchange SPE cartridge.
- Elution: Elute the analyte from the SPE cartridge using 2% TFA in methanol.
- Concentration and Reconstitution: Evaporate the eluate and reconstitute in an appropriate solvent for LC-MS/MS analysis (e.g., acetonitrile:water:TFA, 20:80:0.1, v/v/v).
- Analysis: Analyze the sample using an LC-MS/MS system.

Instrumental Parameters (General):

- GC-MS: Use a suitable capillary column (e.g., DB-5MS) with a temperature program. Monitor characteristic ions for quantification and confirmation.[\[13\]](#)
- LC-MS/MS: Employ a suitable C18 column with a gradient elution. Monitor specific precursor-product ion transitions for the analyte.[\[13\]](#)

Quality Control:

- The Limit of Quantification (LOQ) for all three analytes in soil is typically 50 µg/kg.[\[12\]](#)
- Method validation should demonstrate mean recoveries between 70-120% with a relative standard deviation (RSD) of ≤20%.[\[12\]](#)



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Figure 3: Analytical workflow for **Etridiazole** and its metabolites in soil.

Toxicology

Etridiazole exhibits low acute toxicity in mammals via oral, dermal, and inhalation routes.[1][2][15] However, chronic exposure has been associated with effects on the liver, kidney, and thyroid in animal studies.[15] It is classified as a Group B2 Probable Human Carcinogen by the U.S. EPA.[2][4]

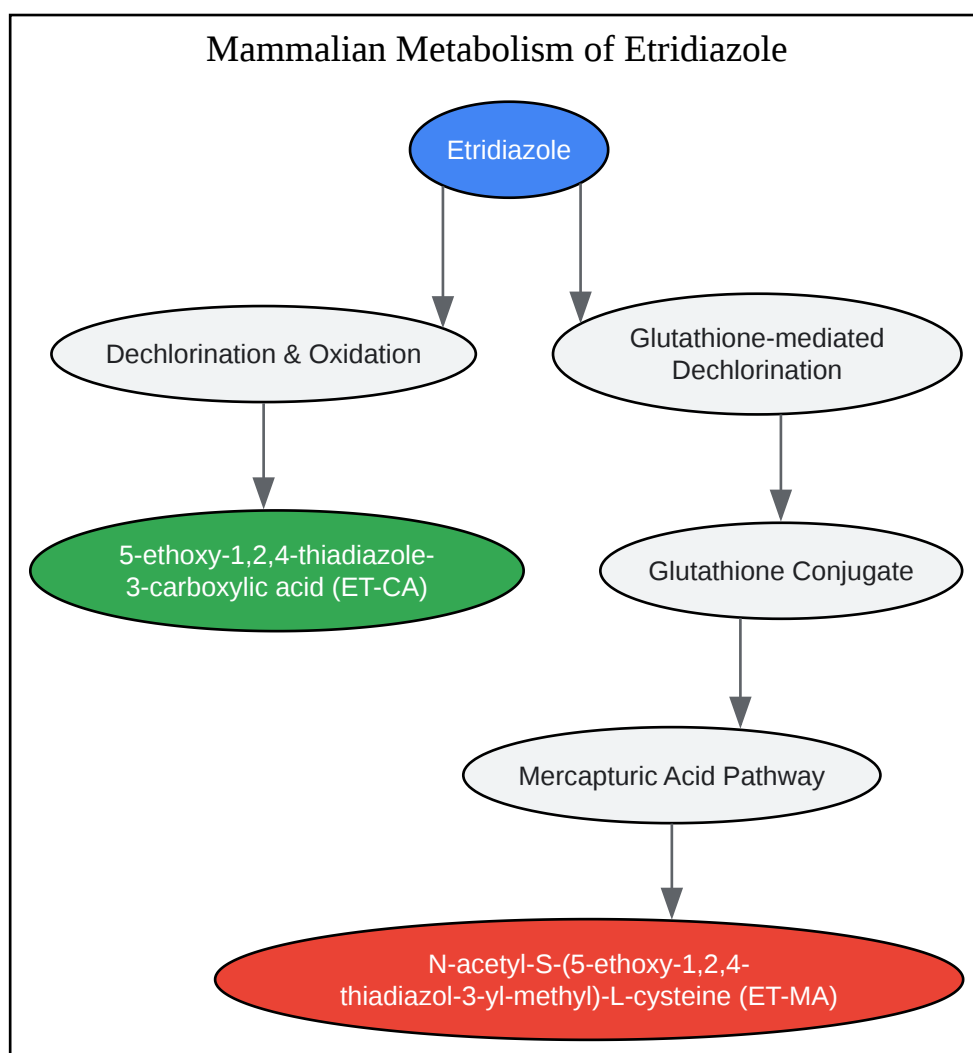
Endpoint	Species	Value	Reference(s)
Acute Oral LD50	Rat	1028 - 1100 mg/kg	[1] [2] [4]
Rabbit	779 mg/kg	[2] [4]	
Mouse	2000 mg/kg	[4]	
Acute Dermal LD50	Rabbit	> 5000 mg/kg	[1] [2]
Acute Inhalation LC50 (4h)	Rat	5.7 mg/L	[1] [2]
Avian Acute Oral LD50	Mallard Duck	> 2150 mg/kg	[2]
Bobwhite Quail	> 5000 mg/kg	[1] [2]	
Fish LC50 (96h)	Bluegill Sunfish	3.27 mg/L	[1] [2]
Aquatic Invertebrate EC50 (48h)	Daphnia magna	> 4.8 mg/L	[2]

Metabolism

The metabolic fate of **Etridiazole** has been studied in both mammals and plants.

Mammalian Metabolism

In mammals, **Etridiazole** is rapidly absorbed and extensively metabolized.[\[16\]](#) The primary metabolic pathways involve the dechlorination of the trichloromethyl group, which can be followed by oxidation to form a carboxylic acid derivative, or through glutathione-mediated dechlorination.[\[1\]](#)[\[2\]](#) The glutathione conjugate is further catabolized via the mercapturic acid pathway to a cysteine conjugate, which is then N-acetylated to yield the mercapturic acid.[\[1\]](#)[\[2\]](#) In rats, both the carboxylic acid metabolite (ET-CA) and the mercapturic acid metabolite (ET-MA) have been identified in urine.[\[1\]](#)[\[5\]](#) In humans, only ET-CA has been identified as a urinary metabolite.[\[1\]](#)[\[5\]](#)



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Figure 4: Major mammalian metabolic pathways of **Etridiazole**.

Plant Metabolism

In plants, such as cotton, soil-applied **Etridiazole** is readily absorbed by the roots and translocated systemically.[3][11] In mature plants, it is metabolized into naturally occurring compounds.[3][11] The metabolic process involves dechlorination followed by the cleavage of the thiadiazole ring, ultimately leading to the formation of urea and naturally occurring fatty acids like linoleic, stearic, and palmitic acids.[3]

Environmental Fate and Ecotoxicology

Etridiazole is characterized by moderate persistence and high volatility.[17] Its environmental behavior is influenced by factors such as soil type, pH, and temperature.

Parameter	Condition	Value	Reference(s)
Hydrolysis Half-life (DT50)	pH 6, 25 °C	103 days	[1][2][5]
	pH 6, 45 °C	12 days	[1][5]
Soil Photolysis	N/A	Susceptible	[1][5]
Aqueous Photolysis	N/A	Stable	[1][5][17]
Terrestrial Field Dissipation Half-life	Various sites	4 - 33 days	[1][5]
Bioconcentration Factor (BCF)	Bluegill sunfish	193 (whole fish)	[1]

Etridiazole is moderately toxic to fish and aquatic invertebrates.[17] A degradation product, 3-dichloromethyl-5-ethoxy-1,2,4-thiadiazole, is reported to be highly toxic to aquatic organisms. [1][17] Due to its stability in water and potential for runoff, its use on golf course turf at high application rates is an environmental concern.[17]

Conclusion

Etridiazole remains an effective fungicide for the control of specific soil-borne pathogens. This guide has synthesized key technical information on its properties, mechanism of action, synthesis, analytical detection, toxicology, and environmental behavior. The provided data tables, experimental protocols, and diagrams are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and environmental science. A thorough understanding of its characteristics is essential for its safe and effective use, as well as for the development of new and improved fungicidal agents.

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